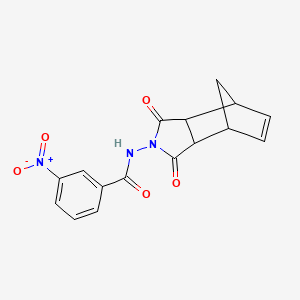

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-14(10-2-1-3-11(7-10)19(23)24)17-18-15(21)12-8-4-5-9(6-8)13(12)16(18)22/h1-5,7-9,12-13H,6H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXOQIDBUCNACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the methanoisoindole core, which can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The resulting adduct is then subjected to oxidation to introduce the dioxo functionality.

Next, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate with 3-nitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps to ensure efficient and scalable synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanoisoindole core, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in the nitrobenzamide moiety can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is converted to an amine.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a methanoisoindole core with a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 326.35 g/mol. The structural uniqueness of this compound allows it to interact with biological systems in distinctive ways, making it a subject of interest in medicinal chemistry and pharmacology.

Neuroprotective Properties

Research has indicated that compounds similar to N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide exhibit neuroprotective effects. For instance, nitrones have been shown to trap free radicals and mitigate oxidative stress in neuronal cells. This has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory activity. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This property positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary studies have explored the anticancer potential of similar compounds through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in vivo. The unique structure may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. Derivatives of this compound have also been synthesized to explore modifications that could improve potency or reduce toxicity.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on models of traumatic brain injury. Results indicated that administration significantly reduced neuronal damage and improved behavioral outcomes compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound effectively reduced the production of inflammatory mediators in macrophage cell lines exposed to lipopolysaccharides (LPS). The results suggest its potential as an anti-inflammatory agent in treating diseases like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structurally related compounds and their distinguishing attributes:

Physicochemical Properties

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to sulfonamido (7c) or carboxylate derivatives. IWR-1-endo’s quinoline group further decreases solubility, requiring DMSO for dissolution .

- Thermal Stability : tert-Butyl carbonate derivatives () exhibit higher thermal stability (bp 360.9°C) due to steric protection, whereas uronium salts decompose readily under heat .

Biological Activity

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by a methanoisoindole core and a nitrobenzamide moiety . Its molecular formula is , with a molecular weight of approximately 326.35 g/mol. The presence of the nitro group is significant for its biological activity as it can undergo bioreduction to form reactive intermediates that may interact with cellular components.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor signaling pathways. Notably, the nitro group can contribute to the compound's reactivity and potential cytotoxic effects.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound has been explored for its antimicrobial effects against certain bacterial strains.

- Wnt Signaling Pathway Inhibition : Similar compounds have shown promise in inhibiting the Wnt signaling pathway, which is crucial in various cellular processes including development and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and analogs:

- Cardiogenic Activity : A study highlighted the importance of Wnt signaling inhibition for cardiogenic activity. Compounds similar to this compound were optimized to enhance their cardiogenic properties through structure-activity relationships .

- In vitro Studies : In vitro assays demonstrated that certain analogs exhibited significant inhibition of cell growth in cancer cell lines at nanomolar concentrations (IC50 values ranging from 26 nM to 51 nM) while maintaining low cytotoxicity in normal cells .

Comparative Analysis

| Compound | % Inhibition (1 μM) | IC50 (nM) |

|---|---|---|

| Compound 1 | 100% | 26 |

| Compound 2 | 100% | 51 |

| Compound 3 | 90% | 538 |

This table summarizes the inhibitory effects observed in various compounds related to the target compound. The data indicates that modifications to the structure can significantly affect potency and efficacy against specific targets.

Chemical Reactions Analysis

Base-Mediated Elimination

Treatment with organic bases (e.g., EtN) triggers HBr elimination from halogenated derivatives, releasing CO gas via a cheletropic pathway . For example:

Conditions : 1,4-dioxane, 80°C, yields >90% .

Thermal and Photolytic Decomposition

Heating or UV exposure induces cycloreversion, regenerating the diene and dienophile while releasing CO. This reactivity is harnessed in controlled CO-release applications .

Nitro Group Reduction

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, forming N-(methanoisoindolyl)-3-aminobenzamide. This product serves as an intermediate for further functionalization .

Typical yields : 85–95% .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles (e.g., Br, NO) to the meta position of the benzamide ring. For example, bromination yields 5-bromo-3-nitrobenzamide derivatives .

Palladium-Catalyzed Coupling Reactions

The methanoisoindol scaffold participates in Suzuki-Miyaura carbonylations. Using Pd(dba)/PPh catalysts, aryl halides couple with boronic acids to form biaryl ketones :

Example : Synthesis of fenofibrate analogs achieved 80% yield under optimized conditions .

Key Reaction Data

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-nitrobenzamide?

The synthesis typically involves a two-step process:

Cycloaddition reactions : Under inert atmospheres (e.g., argon), the methanoisoindole-dione core is synthesized via cycloaddition of maleic anhydride derivatives with substituted amines. For example, 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione reacts with nitrobenzamide precursors in a 4:1 mixture of dry EtOH/1,4-dioxane at 0°C, followed by dropwise addition and stirring .

Functionalization : Subsequent modifications (e.g., thiazole or pyrazole additions) are performed using K₂CO₃ as a base in DMF or similar polar aprotic solvents at room temperature .

Q. Key Characterization Techniques :

Q. How should researchers validate the structural integrity of this compound during synthesis?

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., methanoisoindole-dione ring conformation) .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ or [M−H]⁻ ions) ensures molecular weight accuracy .

- Infrared spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (dione and amide) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against tankyrases (TNKS1/2)?

- Structural basis : The methanoisoindole-dione moiety disrupts the adenosine-binding pocket of TNKS1/2 via non-covalent interactions (e.g., π-π stacking with Tyr1071 and hydrogen bonding with Gly1032). This binding mode, distinct from nicotinamide mimetics, confers selectivity (IC₅₀: 56–131 nM for TNKS1/2 vs. no activity against PARP1/2 at 18.75 mM) .

- Kinetic analysis : Lineweaver-Burk plots reveal uncompetitive inhibition, suggesting stabilization of the enzyme-substrate complex .

Table 1 : Inhibitory activity of derivatives against TNKS1/2

| Derivative | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Selectivity (TNKS2/TNKS1) |

|---|---|---|---|

| IWR1 | 131 | 56 | 0.43 |

| XAV939 | 11 | 4 | 0.36 |

Q. How do structural modifications influence carbonic anhydrase (hCA I/II) inhibition?

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance hCA II inhibition (Ki: 18.90–58.25 nM) by stabilizing interactions with Zn²⁺ in the active site. Conversely, bulky substituents reduce activity due to steric hindrance .

- Methodology :

Table 2 : Selectivity profile for hCA isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (hCA II/I) |

|---|---|---|---|

| 5a | 37.67 | 58.25 | 1.55 |

| 5i | 5.72 | 18.90 | 3.30 |

Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TNKS1/2 (PDB: 4DVI). Focus on conserved residues (e.g., Ser1221, Gly1195) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity of the nitrobenzamide group .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability .

Q. How should researchers address contradictions in bioactivity data across derivative libraries?

- Hypothesis-driven design : Test substituent effects systematically (e.g., nitro vs. methoxy groups) to isolate electronic vs. steric contributions .

- Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives from fluorescence-based screens .

Q. What experimental controls are critical in enzyme inhibition studies?

- Negative controls : Include vehicle-only (e.g., DMSO) and scrambled peptide/inhibitor.

- Positive controls : Use acetazolamide (hCA) or tacrine (AChE) to validate assay conditions .

- Substrate titration : Ensure linear reaction rates (e.g., 0.1–1.0 mM 4-nitrophenyl acetate) to avoid saturation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.